molecular formula C8H11N5S2 B2801679 1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine CAS No. 131184-89-9

1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine

Cat. No.: B2801679
CAS No.: 131184-89-9
M. Wt: 241.33
InChI Key: SEZPFQMDAQAFQB-UHFFFAOYSA-N
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Description

1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine is a chemical compound with the molecular formula C8H11N5S2 It is known for its unique structure, which includes a thiazole ring and a guanidine group

Preparation Methods

The synthesis of 1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone.

    Introduction of the Cyanoethyl Group: The cyanoethyl group is introduced via a nucleophilic substitution reaction, where a cyanoethyl thiol reacts with the thiazole ring.

    Attachment of the Guanidine Group: The final step involves the reaction of the intermediate compound with guanidine to form the desired product.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The thiazole ring and guanidine group are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure but differ in their functional groups and reactivity.

    Guanidine Derivatives: Compounds like aminoguanidine and methylguanidine contain the guanidine group but lack the thiazole ring, leading to different chemical and biological properties.

Properties

IUPAC Name

2-[5-(2-cyanoethylsulfanylmethyl)-1,3-thiazol-2-yl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5S2/c9-2-1-3-14-5-6-4-12-8(15-6)13-7(10)11/h4H,1,3,5H2,(H4,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZPFQMDAQAFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N=C(N)N)CSCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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